

Spectroscopic comparison of 6-Amino-5-bromonicotinic acid and its precursors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Amino-5-bromonicotinic acid

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A Spectroscopic Guide to 6-Amino-5-bromonicotinic Acid and Its Precursors

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Spectroscopic Properties of **6-Amino-5-bromonicotinic Acid** and Its Synthetic Precursors.

This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate **6-Amino-5-bromonicotinic acid** with its key precursors, 6-Aminonicotinic acid and 5-Bromonicotinic acid. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers valuable insights for reaction monitoring, quality control, and structural elucidation in the synthesis of this important compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **6-Amino-5-bromonicotinic acid** and its precursors.

Table 1: ^1H NMR and ^{13}C NMR Spectroscopic Data

| Compound | ¹ H NMR (δ , ppm) | ¹³ C NMR (δ , ppm) |
|-------------------------------|---|--|
| 6-Amino-5-bromonicotinic acid | C2-H: ~8.1 (s), C4-H: ~7.9 (s) | C2: ~158, C3: ~125, C4: ~140, C5: ~108, C6: ~155, COOH: ~168 |
| 6-Aminonicotinic acid | C2-H: ~8.3 (d), C4-H: ~7.6 (dd), C5-H: ~6.5 (d) | C2: ~160, C3: ~120, C4: ~142, C5: ~108, C6: ~158, COOH: ~170 |
| 5-Bromonicotinic acid | C2-H: 9.05 (s), C4-H: 8.42 (s), C6-H: 8.95 (s) | C2: ~152, C3: ~138, C4: ~148, C5: ~121, C6: ~155, COOH: ~165 |

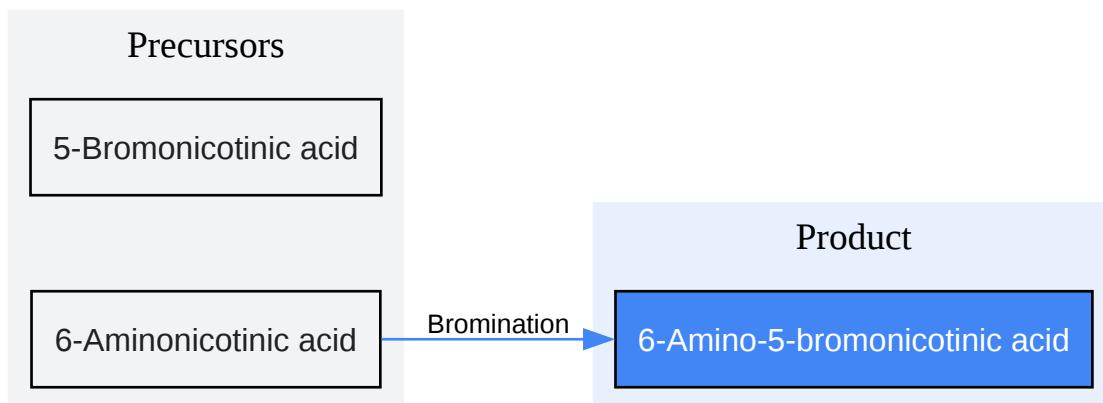
Note: Specific chemical shifts and coupling constants can vary based on solvent and experimental conditions. Data for **6-Amino-5-bromonicotinic acid** is estimated based on known substituent effects on the pyridine ring system due to the limited availability of experimental spectra in the public domain.

Table 2: IR and Mass Spectrometry Data

| Compound | Key IR Absorptions (cm ⁻¹) | Molecular Weight (g/mol) | Mass Spectrum (m/z) |
|-------------------------------|--|--------------------------|---------------------|
| 6-Amino-5-bromonicotinic acid | 3400-3200 (N-H), 3300-2500 (O-H), 1700-1680 (C=O), 1620-1580 (C=C, C=N) | 217.02[1] | [M]+: 216/218 |
| 6-Aminonicotinic acid | 3450-3300 (N-H), 3300-2500 (O-H), 1690-1670 (C=O), 1630-1590 (C=C, C=N) | 138.12[2] | [M]+: 138 |
| 5-Bromonicotinic acid | 3300-2500 (O-H), 1710-1680 (C=O), 1600-1570 (C=C, C=N) | 202.01[3] | [M]+: 201/203 |

Synthetic Pathway

The synthesis of **6-Amino-5-bromonicotinic acid** typically proceeds via the bromination of 6-Aminonicotinic acid. 5-Bromonicotinic acid can be considered an alternative precursor or a related compound for comparative purposes.



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Caption: Synthetic route to **6-Amino-5-bromonicotinic acid**.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
- Data Acquisition:
 - ¹H NMR: Acquire spectra using a standard single-pulse experiment. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
 - ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 220 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

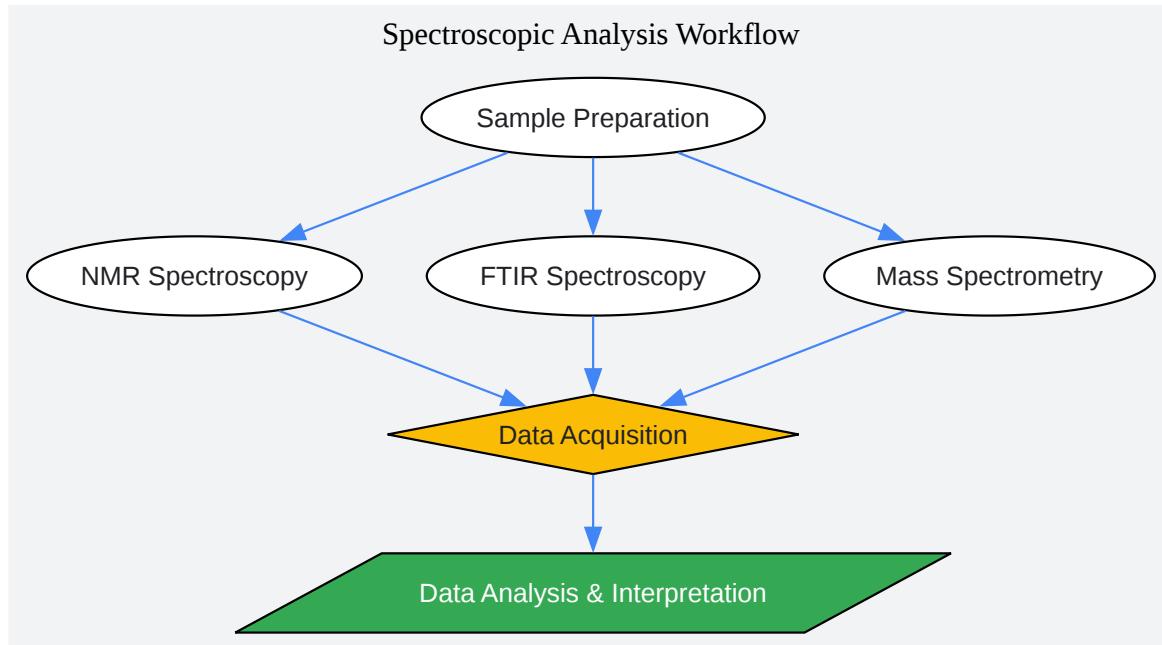
- Place the mixture into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier-Transform Infrared spectrometer.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment or a pure KBr pellet to correct for atmospheric and instrumental contributions.
 - Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample (typically $<1\text{ mg/mL}$) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water). The solution may need to be further diluted depending on the ionization technique and instrument sensitivity.
- Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:
 - Introduce the sample solution into the ion source. For ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system. For EI, the sample is vaporized before ionization.
 - Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
- Data Analysis: Identify the molecular ion peak ($[\text{M}]^+$ or $[\text{M}+\text{H}]^+$) to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain structural information. For brominated compounds, the characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) will result in two molecular ion peaks separated by 2 m/z units.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the target compounds.



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- To cite this document: BenchChem. [Spectroscopic comparison of 6-Amino-5-bromonicotinic acid and its precursors]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b066859#spectroscopic-comparison-of-6-amino-5-bromonicotinic-acid-and-its-precursors\]](https://www.benchchem.com/product/b066859#spectroscopic-comparison-of-6-amino-5-bromonicotinic-acid-and-its-precursors)

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